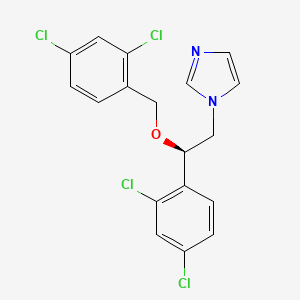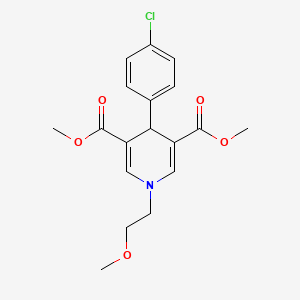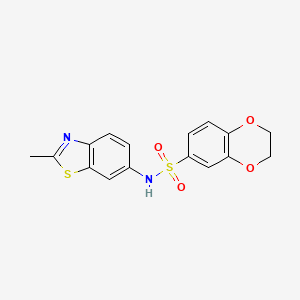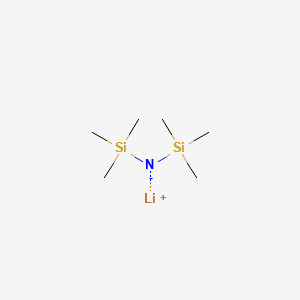
1-Ciclohexil-2-mercaptoimidazol
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-Cyclohexyl-2-mercaptoimidazole and its derivatives often involves reactions with metal bromides, leading to complexes. For instance, reactions with zinc(II) and cadmium(II) bromides have been reported to afford complexes in ethanol solutions, showcasing the compound's ability to form bonds with metals through its sulfur atoms (Ibrahim, Al-Juaid, & Mohsen, 2009).
Molecular Structure Analysis
The molecular structure of 1-Cyclohexyl-2-mercaptoimidazole-based complexes has been characterized by techniques such as FT-IR, NMR, and X-ray diffraction. One study detailed the crystal structure of a zinc complex, highlighting a distorted tetrahedral geometry around the zinc atom and intermolecular hydrogen bonding (Ibrahim, Al-Juaid, & Mohsen, 2009).
Chemical Reactions and Properties
1-Cyclohexyl-2-mercaptoimidazole undergoes various chemical reactions, forming different derivatives with specific properties. For example, its reaction with chloroacetic acid forms S-carboxy-methyl derivatives, leading to cyclization into thiazol-3-ones, showcasing its reactivity and versatility in organic synthesis (Mustafa, Ali, Abou-State, & Hammam, 1972).
Physical Properties Analysis
The physical properties of 1-Cyclohexyl-2-mercaptoimidazole and its complexes, such as crystal structure and bond lengths, have been extensively studied. These studies provide insights into the compound's stability and potential interactions with other molecules (Ibrahim, Al-Juaid, & Mohsen, 2009).
Chemical Properties Analysis
The chemical properties of 1-Cyclohexyl-2-mercaptoimidazole, such as its ability to act as a ligand and form complexes with various metals, demonstrate its utility in coordination chemistry. Its reactions with different chemical reagents lead to a wide range of derivatives, highlighting its chemical versatility and potential for application in various fields (Mustafa, Ali, Abou-State, & Hammam, 1972).
Aplicaciones Científicas De Investigación
Termodinámica de las Formaciones Complejas
1-Ciclohexil-2-mercaptoimidazol se ha utilizado en estudios relacionados con la termodinámica de las formaciones complejas. Por ejemplo, se ha utilizado en el estudio de la estabilidad de los compuestos de coordinación de iones metálicos con ligandos, lo cual es fundamental para desarrollar sensores prácticos para la detección y cuantificación de iones metálicos en muestras ambientales .
Agentes Antimicrobianos
Se han sintetizado y evaluado derivados de this compound como posibles agentes antimicrobianos . Estos compuestos han mostrado resultados prometedores contra cepas bacterianas tanto Gram-positivas como Gram-negativas .
Materiales Sensores
Los estudios termodinámicos de this compound podrían ser útiles para el desarrollo de materiales sensores basados en mercaptoimidazoles .
Sensores de Iones Inorgánicos
this compound se ha utilizado en el desarrollo de sensores de iones inorgánicos . Estos sensores pueden detectar y cuantificar iones inorgánicos en diversas muestras.
Actividad Antifúngica
Algunos derivados de this compound han mostrado una excelente actividad antifúngica contra Candida albicans .
Desarrollo de Fármacos
Las propiedades antimicrobianas y antifúngicas de this compound lo convierten en un posible candidato para el desarrollo de fármacos .
Mecanismo De Acción
Target of Action
1-Cyclohexyl-2-mercaptoimidazole is a type of 2-mercaptoimidazole derivative . These compounds are known to interact with the enzyme cytochrome P450 14 α-sterol demethylase . This enzyme plays a crucial role in the biosynthesis of sterols, which are essential components of cell membranes.
Mode of Action
The interaction of 1-Cyclohexyl-2-mercaptoimidazole with its target enzyme involves the formation of a bond with the active site of the enzyme . This interaction inhibits the enzyme’s activity, thereby affecting the biosynthesis of sterols. The exact nature of this interaction and the resulting changes in the enzyme’s activity are still under investigation.
Pharmacokinetics
Similar compounds like methimazole have high bioavailability and small interindividual variations in their pharmacokinetic profiles
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
1-Cyclohexyl-2-mercaptoimidazole plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as thyroid peroxidase, which is crucial in the synthesis of thyroid hormones . The compound’s sulfur-containing moiety allows it to form strong interactions with the active sites of these enzymes, thereby inhibiting their activity. Additionally, 1-Cyclohexyl-2-mercaptoimidazole has been shown to interact with proteins involved in the sympathetic nervous system, influencing the levels of neurotransmitters like dopamine .
Cellular Effects
The effects of 1-Cyclohexyl-2-mercaptoimidazole on various cell types and cellular processes are profound. In brown adipose tissue, it has been observed to increase the concentration of dopamine, indicating its role in modulating sympathetic nervous system activity . This compound also affects cell signaling pathways, particularly those involved in thyroid hormone synthesis, by inhibiting thyroid peroxidase . Furthermore, 1-Cyclohexyl-2-mercaptoimidazole can influence gene expression related to thyroid hormone production and metabolism.
Molecular Mechanism
At the molecular level, 1-Cyclohexyl-2-mercaptoimidazole exerts its effects primarily through enzyme inhibition. It binds to the active sites of enzymes like thyroid peroxidase, preventing the iodination of tyrosine residues in thyroglobulin, a critical step in thyroid hormone synthesis . This binding interaction is facilitated by the sulfur atom in the compound, which forms strong bonds with the enzyme’s active site. Additionally, 1-Cyclohexyl-2-mercaptoimidazole may influence other molecular pathways by modulating the activity of proteins involved in neurotransmitter synthesis and release .
Temporal Effects in Laboratory Settings
The stability and degradation of 1-Cyclohexyl-2-mercaptoimidazole in laboratory settings have been studied to understand its long-term effects on cellular function. Over time, the compound has been shown to maintain its inhibitory effects on thyroid peroxidase, although its stability may vary depending on environmental conditions . In in vitro studies, 1-Cyclohexyl-2-mercaptoimidazole has demonstrated consistent effects on dopamine levels in brown adipose tissue, suggesting its potential for long-term modulation of sympathetic nervous system activity .
Dosage Effects in Animal Models
In animal models, the effects of 1-Cyclohexyl-2-mercaptoimidazole vary with dosage. At lower doses, the compound effectively inhibits thyroid peroxidase without causing significant adverse effects . At higher doses, it may lead to toxicity and adverse effects, such as alterations in thyroid hormone levels and potential impacts on metabolic processes . These dosage-dependent effects highlight the importance of careful dosage regulation in therapeutic applications.
Metabolic Pathways
1-Cyclohexyl-2-mercaptoimidazole is involved in metabolic pathways related to thyroid hormone synthesis and neurotransmitter regulation. It interacts with enzymes like thyroid peroxidase, influencing the iodination process in thyroglobulin . Additionally, the compound affects metabolic flux in brown adipose tissue by modulating dopamine levels, which can impact overall metabolic activity .
Transport and Distribution
The transport and distribution of 1-Cyclohexyl-2-mercaptoimidazole within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound is actively transported into thyroid cells, where it exerts its inhibitory effects on thyroid peroxidase . In brown adipose tissue, 1-Cyclohexyl-2-mercaptoimidazole is distributed in a manner that allows it to modulate dopamine levels effectively .
Subcellular Localization
1-Cyclohexyl-2-mercaptoimidazole is localized primarily in the thyroid gland and brown adipose tissue, where it exerts its biochemical effects. In the thyroid gland, the compound targets the active sites of thyroid peroxidase, inhibiting its activity and affecting thyroid hormone synthesis . In brown adipose tissue, 1-Cyclohexyl-2-mercaptoimidazole influences dopamine levels, suggesting its localization within cellular compartments involved in neurotransmitter synthesis and release .
Propiedades
IUPAC Name |
3-cyclohexyl-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c12-9-10-6-7-11(9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOCKULYVNFTIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=CNC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00214069 | |
| Record name | 1-Cyclohexyl-2-mercaptoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00214069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64038-58-0 | |
| Record name | 1-Cyclohexyl-1,3-dihydro-2H-imidazole-2-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64038-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclohexyl-2-mercaptoimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064038580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclohexyl-2-mercaptoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00214069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1-Cyclohexyl-2-mercaptoimidazole help researchers study the sympathetic nervous system (SNS)?
A: 1-Cyclohexyl-2-mercaptoimidazole inhibits the enzyme dopamine-beta-hydroxylase (DA-beta-hydroxylase). [, ] This enzyme is responsible for converting dopamine to norepinephrine. By blocking this conversion, 1-Cyclohexyl-2-mercaptoimidazole causes dopamine to accumulate in tissues. Researchers can then measure the accumulated dopamine levels as an indirect indicator of SNS activity in that specific tissue.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-chlorophenyl)-N-[4-(difluoromethylthio)phenyl]acetamide](/img/structure/B1225632.png)
![1-(2-Benzofuranyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B1225633.png)
![3-(Diethylsulfamoyl)benzoic acid [2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] ester](/img/structure/B1225634.png)
![5-[[[2-[[2-furanyl(oxo)methyl]amino]phenyl]-oxomethoxy]methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylic acid diethyl ester](/img/structure/B1225638.png)

![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-pyridinecarboxamide](/img/structure/B1225641.png)
![9-Methoxy-6-[(4-methoxyphenyl)methyl]indolo[3,2-b]quinoxaline](/img/structure/B1225644.png)
![4-chloro-N-(8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide](/img/structure/B1225645.png)


![2-(3,5-dimethylphenoxy)-N-[3-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]phenyl]acetamide](/img/structure/B1225652.png)
![1-(4-Ethylphenyl)-3-[1-(phenylmethyl)-4-piperidinyl]thiourea](/img/structure/B1225654.png)

![2-[[2-[[5-(4-Tert-butylphenyl)-2-methoxycarbonyl-3-thiophenyl]amino]-2-oxoethyl]thio]acetic acid](/img/structure/B1225657.png)